4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Description
Synthesis Analysis
A tunable pair electrochemical strategy has been developed for the synthesis of new benzenesulfonamide derivatives . This method involves the reductive controlled potential electrolysis of dinitrobenzene (DNB) in the presence of arylsulfinic acids (ASAs). By adjusting the potential, different products can be synthesized . Another study describes the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .Scientific Research Applications
Synthesis and Chemical Behavior
- Synthesis of Tetrahydroquinoline Derivatives : The reaction of enolates of 1,3-dicarbonyl compounds with N-(2-bromomethylphenyl)benzenesulfonamides leads to the synthesis of N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives. These derivatives' structure and stereochemistry were determined through analytical and spectroscopic data, showcasing the compound's relevance in chemical synthesis and potential pharmaceutical applications (Croce et al., 2006).
Prodrug Forms and Chemical Properties
- Water-Soluble Amino Acid Derivatives of N-Methylsulfonamides : A study explored various N-acyl derivatives of model sulfonamide N-methyl-p-toluenesulfonamide as potential prodrug forms. These derivatives showed enzymatic hydrolysis to yield the parent sulfonamide, indicating potential for enhanced drug solubility and pharmacokinetic properties (Larsen et al., 1988).
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-17-9-13-20(14-10-17)29(25,26)23-19-12-11-18-6-5-15-24(22(18)16-19)30(27,28)21-7-3-2-4-8-21/h2-4,7-14,16,23H,5-6,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKLFNIQNRWRAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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